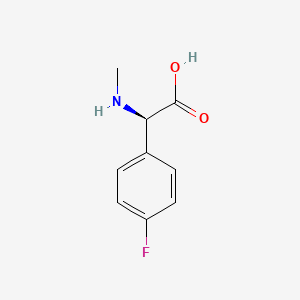![molecular formula C20H16ClNO4S B13063297 (13S,17R)-16-(4-chlorobenzenesulfonyl)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene](/img/structure/B13063297.png)
(13S,17R)-16-(4-chlorobenzenesulfonyl)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (13S,17R)-16-(4-chlorobenzenesulfonyl)-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1,3,5,7,9-pentaene is a complex organic molecule characterized by its unique tetracyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (13S,17R)-16-(4-chlorobenzenesulfonyl)-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1,3,5,7,9-pentaene typically involves multiple steps, starting from simpler organic precursors. The key steps include:
- Formation of the tetracyclic core : This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
- Introduction of the sulfonyl group : The 4-chlorobenzenesulfonyl group is introduced via a sulfonylation reaction, using reagents such as chlorosulfonic acid or sulfonyl chlorides.
- Final modifications : The final steps involve the introduction of the oxygen and nitrogen atoms into the tetracyclic structure, often through oxidation and substitution reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Analyse Chemischer Reaktionen
Types of Reactions: (13S,17R)-16-(4-chlorobenzenesulfonyl)-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1,3,5,7,9-pentaene can undergo various types of chemical reactions, including:
- Oxidation : The compound can be oxidized to introduce additional functional groups or to modify existing ones.
- Reduction : Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into their reduced forms.
- Substitution : The compound can undergo substitution reactions, where one functional group is replaced by another.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
- Substitution : Typical reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(13S,17R)-16-(4-chlorobenzenesulfonyl)-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1,3,5,7,9-pentaene has a wide range of applications in scientific research:
- Chemistry : It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
- Biology : The compound’s unique structure makes it a valuable tool for studying biological processes and for developing new pharmaceuticals.
- Medicine : It has potential applications in drug development, particularly for targeting specific molecular pathways.
- Industry : The compound can be used in the development of new materials with unique properties, such as high strength or conductivity.
Wirkmechanismus
The mechanism of action of (13S,17R)-16-(4-chlorobenzenesulfonyl)-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1,3,5,7,9-pentaene involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
(13S,17R)-16-(4-chlorobenzenesulfonyl)-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1,3,5,7,9-pentaene can be compared to other similar compounds, such as:
- Thiophene derivatives : These compounds also contain sulfur and have applications in organic electronics and photodynamic therapy .
- Benzothiophene derivatives : Similar in structure, these compounds are used in pharmaceuticals and materials science .
The uniqueness of (13S,17R)-16-(4-chlorobenzenesulfonyl)-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1,3,5,7,9-pentaene lies in its specific tetracyclic structure and the presence of the 4-chlorobenzenesulfonyl group, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H16ClNO4S |
|---|---|
Molekulargewicht |
401.9 g/mol |
IUPAC-Name |
(13R,17S)-16-(4-chlorophenyl)sulfonyl-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene |
InChI |
InChI=1S/C20H16ClNO4S/c21-15-6-8-16(9-7-15)27(23,24)22-20-14(12-26-22)11-25-18-10-5-13-3-1-2-4-17(13)19(18)20/h1-10,14,20H,11-12H2/t14-,20+/m1/s1 |
InChI-Schlüssel |
CPGIAKZANFTLOU-VLIAUNLRSA-N |
Isomerische SMILES |
C1[C@@H]2CON([C@@H]2C3=C(O1)C=CC4=CC=CC=C43)S(=O)(=O)C5=CC=C(C=C5)Cl |
Kanonische SMILES |
C1C2CON(C2C3=C(O1)C=CC4=CC=CC=C43)S(=O)(=O)C5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13063225.png)
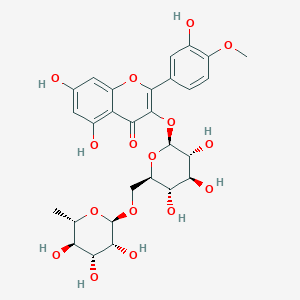
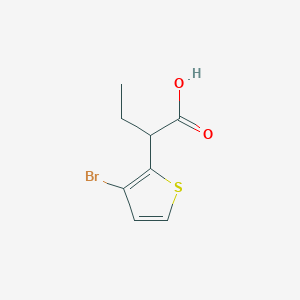
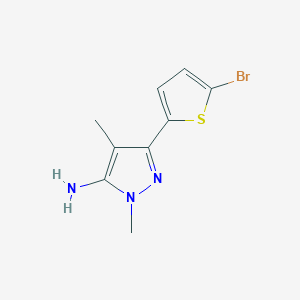


![4-((3-(Trifluoromethyl)phenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13063247.png)
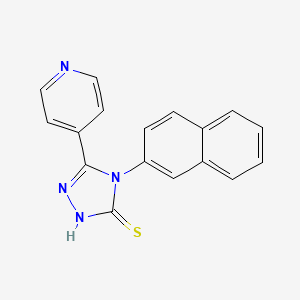
![7-[(Dimethylamino)methylidene]spiro[4.5]decan-6-one](/img/structure/B13063252.png)

![2-(ethylamino)-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B13063260.png)
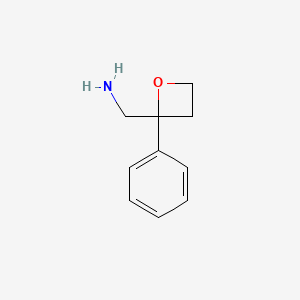
![3,7-diethyl-2-imino-3,7-dimethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one](/img/structure/B13063273.png)
